![molecular formula C12H8Cl2O2S2 B1303980 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 251096-84-1](/img/structure/B1303980.png)
3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid” is a synthetic compound that has been used in proteomics research . It has been found in complex with the human receptor protein tyrosine phosphatase gamma, domain 1 .
Molecular Structure Analysis
The molecular formula of “3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid” is C12H8Cl2O2S2 . It has been found in complex with the human receptor protein tyrosine phosphatase gamma, domain 1 . The exact molecular structure can be determined using techniques such as X-ray diffraction .Scientific Research Applications
Protein Tyrosine Phosphatases (PTPs) Inhibition
This compound has been studied for its role in inhibiting Protein Tyrosine Phosphatases (PTPs). PTPs are enzymes that catalyze the dephosphorylation of tyrosine residues . The compound has been found to bind in a small hydrophobic pocket adjacent to the active site of the enzyme, preventing closure of the WPD-loop over the active site and disrupting the catalytic cycle of the enzyme .
Receptor Protein Tyrosine Phosphatase Gamma (RPTPγ) Research
The compound has been co-crystallized with the catalytic domain of receptor-like protein tyrosine phosphatase γ (RPTPγ) in research studies . This has revealed a ligand-induced “superopen” conformation not previously reported for PTPs .
Structural Biology
The compound’s interaction with RPTPγ has been studied using X-ray diffraction, contributing to our understanding of the structural biology of these enzymes .
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(5-9(8)14)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDVTOVFHVWOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173366 |
Source
|
Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid | |
CAS RN |
251096-84-1 |
Source
|
Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251096-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.